molecular formula C21H17N3O3S B3447323 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide

Cat. No.: B3447323
M. Wt: 391.4 g/mol
InChI Key: IFKGMLBFUYUATG-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide is a heterocyclic compound featuring a thieno[2,3-c]pyrazole core fused with a thiophene ring, substituted at position 1 with a phenyl group, position 3 with a methyl group, and position 5 with a carboxamide-linked 2,3-dihydro-1,4-benzodioxin moiety. This structure combines sulfur-containing heterocycles (thiophene) with an electron-rich benzodioxin group, which may enhance π-π interactions and metabolic stability.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3S/c1-13-16-12-19(28-21(16)24(23-13)15-5-3-2-4-6-15)20(25)22-14-7-8-17-18(11-14)27-10-9-26-17/h2-8,11-12H,9-10H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFKGMLBFUYUATG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(S2)C(=O)NC3=CC4=C(C=C3)OCCO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Systems

The thieno[2,3-c]pyrazole core distinguishes the target compound from analogs with pyrano[2,3-c]pyrazole (e.g., ) or pyrrolidine (e.g., ) backbones. Key differences include:

  • Ring Strain and Stability: Fused thiophene-pyrazole systems may exhibit greater rigidity compared to pyrano-pyrazole derivatives, influencing binding affinity to biological targets .
Table 1: Core Structure Comparison
Compound Core Structure Key Features
Target Compound Thieno[2,3-c]pyrazole Sulfur-containing, fused thiophene ring
Compound [2] Pyrano[2,3-c]pyrazole Oxygen-containing pyran ring
(741733-98-2) Pyrrolidine Saturated nitrogen heterocycle

Substituent Analysis

Benzodioxin Group

The N-(2,3-dihydro-1,4-benzodioxin-6-yl) substituent is shared with ’s pyridine derivative. Benzodioxin’s electron-donating ether groups may enhance solubility and π-stacking interactions compared to simpler aryl groups (e.g., ’s diarylpyrazoles). However, its bulkiness could sterically hinder target binding compared to smaller substituents like methoxy groups .

Carboxamide Linkage

The carboxamide group is a common feature in and compounds. This moiety facilitates hydrogen bonding, critical for receptor interactions. However, the target compound’s linkage to benzodioxin introduces a unique spatial orientation compared to ’s thiazole-linked carboxamide .

Table 2: Substituent Comparison
Compound Key Substituents Functional Impact
Target Compound Benzodioxin, phenyl, methyl Enhanced π-interactions, metabolic shielding
Compound Dimethylaminomethyl, methoxy pyridine Increased basicity, solubility
Compound Diaryl groups, hydroxylamine Hydrogen bonding, redox activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide

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